Dichloronickel;tributylphosphanium
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Overview
Description
Dichloronickel;tributylphosphanium is a coordination complex that features nickel bonded to two chlorine atoms and a tributylphosphanium ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloronickel;tributylphosphanium can be synthesized through the reaction of nickel(II) chloride with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
NiCl2+P(C4H9)3→NiCl2(P(C4H9)3)
The reaction is usually carried out in a solvent such as ethanol or toluene, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dichloronickel;tributylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) species.
Substitution: The chlorine atoms can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often occur in the presence of excess ligand and a suitable solvent.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) species.
Substitution: Various nickel(II) complexes with different ligands.
Scientific Research Applications
Dichloronickel;tributylphosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki and Kumada couplings.
Biology: The compound is studied for its potential use in biological systems, including as a probe for nickel-dependent enzymes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which dichloronickel;tributylphosphanium exerts its effects involves coordination chemistry. The nickel center can coordinate with various substrates, facilitating chemical transformations. The tributylphosphanium ligand stabilizes the nickel center and can influence the reactivity and selectivity of the compound. Molecular targets include organic molecules and other metal complexes, and pathways involve electron transfer and ligand exchange processes.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(triphenylphosphine)nickel(II): Similar in structure but with triphenylphosphine ligands.
Dichloro(1,3-bis(diphenylphosphino)propane)nickel: Features a different phosphine ligand.
Dichloro(1,2-bis(diphenylphosphino)ethane)nickel: Another nickel complex with a different diphosphine ligand.
Uniqueness
Dichloronickel;tributylphosphanium is unique due to the presence of the tributylphosphanium ligand, which imparts distinct steric and electronic properties. This can result in different reactivity and selectivity compared to other nickel complexes.
Properties
CAS No. |
30759-83-2 |
---|---|
Molecular Formula |
C24H56Cl2NiP2+2 |
Molecular Weight |
536.2 g/mol |
IUPAC Name |
dichloronickel;tributylphosphanium |
InChI |
InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |
InChI Key |
KPFOFXWYYUNJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl |
Origin of Product |
United States |
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